3-Hydroxybenzyl alcohol
Overview
Description
Synthesis Analysis
3-Hydroxybenzyl alcohol can be synthesized through several methods. A notable approach includes the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source, showcasing a method to obtain various derivatives in moderate to good yields (Li et al., 2017). Another method involves Brønsted acid-catalyzed [4+3] cycloadditions of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines to construct biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzyl alcohol and its complexes has been extensively studied. For instance, the supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand show distinct coordination geometries and hydrogen bonding, which are crucial for understanding the compound's chemical behavior (Xie et al., 2005).
Chemical Reactions and Properties
3-Hydroxybenzyl alcohol participates in various chemical reactions, including chemodivergent [5+2] cyclization and hydroxysulfenylation reactions, providing efficient methods for constructing benzoxathiepine scaffolds and synthesizing β-hydroxy sulfides (Zhao et al., 2016). The reactivity of 3-Hydroxybenzyl alcohol in solution at elevated temperatures also provides insights into its stability and reaction mechanisms in different solvents (Dorrestijn et al., 1999).
Physical Properties Analysis
The physical properties of 3-Hydroxybenzyl alcohol derivatives have been analyzed, revealing their roles in biological processes and chemical synthesis. For example, 4-Hydroxybenzyl alcohol, a naturally occurring cofactor of indoleacetic acid oxidase, highlights its biological significance and potential applications in plant physiology and biochemistry (Mumford et al., 1963).
Chemical Properties Analysis
The chemical properties of 3-Hydroxybenzyl alcohol, such as its antioxidant and anti-inflammatory activities, are important for understanding its potential therapeutic applications. A study on hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles demonstrates its pivotal role in protection against oxidative damage-related diseases due to its anti-inflammatory effects (Park et al., 2010).
Scientific Research Applications
Marine Applications : It inhibits larval settlement and growth of marine bacterial species, suggesting its potential as an antifoulant or antibiotic (Kwong et al., 2006).
Antibiotic Production : This compound inhibits the production of the antibiotic porfiromycin by Streptomyces verticillatus (Rickards & Rukachaisirikul, 1987).
Brain Injury Disorders : 4-hydroxybenzyl alcohol reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion, making it a valuable target for brain injury disorders (Descamps et al., 2009).
Plant Biology : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme (Mumford, Stark & Smith, 1963).
Pharmacological Activities : Exhibits multiple pharmacological activities, including anti-inflammation, anti-tumor, and anti-cerebral ischemia (Xu et al., 2022).
Sedative-Hypnotic Activities : Derivatives of 4-hydroxybenzyl alcohol exhibit strong sedative-hypnotic activity (Zhu et al., 2018).
Chemical Synthesis : Useful in constructing biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).
Neurodegenerative Diseases : Effective in delaying the progression of neurodegenerative diseases and increasing lifespan in models of C. elegans (Liu et al., 2022).
Environmental Microbiology : Participates in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane under anaerobic conditions (Verhagen et al., 1998).
Pharmaceutical Research : Its derivatives are of significant value for both fundamental research and practical applications due to the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).
Mechanism of Action
Target of Action
3-Hydroxybenzyl alcohol is a type of hydroxybenzyl alcohol that is phenol substituted at position C-3 by a hydroxymethyl group It is known to be an intermediate in several metabolic pathways .
Mode of Action
It is known to interact with various biochemical processes as an intermediate metabolite
Biochemical Pathways
3-Hydroxybenzyl alcohol is involved in several metabolic pathways, including the biosynthesis of patulin, a toxin and antiviral agent produced by some moulds such as Penicillium patulinum
Pharmacokinetics
It is known to be a metabolite, suggesting that it is produced and processed within the body .
Result of Action
As an intermediate metabolite, it likely contributes to various biochemical reactions and processes .
Safety and Hazards
properties
IUPAC Name |
3-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVJCVWFVRATSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211035 | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxybenzyl alcohol | |
CAS RN |
620-24-6 | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 620-24-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60735 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H652F6XF7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-Hydroxybenzyl alcohol possesses the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. Although the provided abstracts don't contain detailed spectroscopic data, characteristic peaks in techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) can confirm its structure. For instance, IR spectroscopy would show a broad peak around 3200-3600 cm-1 indicating the presence of the hydroxyl (-OH) groups, and NMR would confirm the presence and position of the aromatic ring protons.
A: The provided abstracts do not highlight 3-hydroxybenzyl alcohol as a catalyst. Instead, it's often studied as a reactant or a product. For example, it acts as a building block in synthesizing poly(methyl methacrylate-b-caprolactone) diblock copolymers. [] Additionally, it appears as a metabolite in fungal systems and during the degradation of certain pollutants. [, , ]
ANone: The provided research abstracts do not mention specific computational chemistry studies, simulations, or QSAR models for 3-hydroxybenzyl alcohol.
A: While direct structure-activity relationship (SAR) studies are not described in the provided abstracts, research on the mutagen formation potential (MFP) of 3-hydroxybenzyl alcohol compared to its parent pesticide, iprobenfos, offers some insight. [] This study demonstrated that 3-hydroxybenzyl alcohol, a transformation product of iprobenfos, exhibited a significantly higher MFP than the parent compound. This finding highlights how structural modifications can dramatically influence biological activity and potential environmental risks.
A: Although the provided abstracts don't directly address the stability and formulation of 3-hydroxybenzyl alcohol, research on etilefrine prodrugs provides some insights. Scientists synthesized 3'-(O-acyl) derivatives of etilefrine (α-[(ethylamino)methyl]-3'-hydroxybenzyl alcohol) to improve its solubility and lipophilicity, ultimately enhancing its bioavailability and pharmacokinetic profile. [] These findings suggest that structural modifications can be employed to tailor the physicochemical properties of compounds containing the 3-hydroxybenzyl alcohol moiety for specific applications.
ANone: Specific details about the PK/PD profile, ADME properties, and in vivo activity of 3-hydroxybenzyl alcohol are not explicitly discussed in the provided abstracts.
ANone: The provided abstracts primarily focus on 3-hydroxybenzyl alcohol as a chemical entity, a metabolite, or a component in other syntheses. Therefore, detailed information on its in vitro or in vivo efficacy, including cell-based assays, animal models, and clinical trials, is not available within this context.
ANone: The provided research primarily focuses on the chemical and environmental aspects of 3-hydroxybenzyl alcohol, without delving into potential resistance mechanisms or its relation to other compounds in that context.
A: Although the provided abstracts don't directly address the complete toxicological profile of 3-hydroxybenzyl alcohol, a study on pesticide transformation products revealed that 3-hydroxybenzyl alcohol showed a higher mutagen formation potential compared to its parent pesticide, iprobenfos. [] This finding raises concerns about potential long-term health effects and emphasizes the need for further toxicological evaluations.
ANone: The available abstracts do not specifically focus on drug delivery and targeting strategies for 3-hydroxybenzyl alcohol.
A: While the provided abstracts don't directly explore 3-hydroxybenzyl alcohol for its biomarker or diagnostic potential in a therapeutic context, its use in a near-infrared fluorescence probe for tyrosinase detection suggests possibilities for monitoring biological processes. [] This application highlights its potential as a valuable tool in studying enzymatic activity and related physiological changes.
A: Several analytical techniques are utilized to study 3-hydroxybenzyl alcohol and its derivatives. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) were employed to isolate and identify the compound from fungal cultures. [] High-performance liquid chromatography (HPLC), coupled with mass spectrometry (HPLC/MS/MS), and ion chromatography (IC) were used to analyze its degradation kinetics and identify intermediate products. [] These diverse analytical approaches underscore the importance of choosing appropriate techniques based on the specific research question and the complexity of the sample matrix.
A: While the provided abstracts don't offer specific strategies for mitigating the environmental impact of 3-hydroxybenzyl alcohol, its identification as a degradation product of pesticides, particularly its higher mutagen formation potential compared to its parent compound, [] underscores the need for further research on its environmental fate, potential risks, and mitigation strategies.
A: The provided abstracts mention the utilization of various analytical techniques like TLC, GC/MS, HPLC, and HPLC/MS/MS to study 3-hydroxybenzyl alcohol. [, ] While specific details about the validation of these analytical methods are not discussed, ensuring the accuracy, precision, and specificity of these methods is crucial for reliable data interpretation and drawing meaningful conclusions from the research findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.